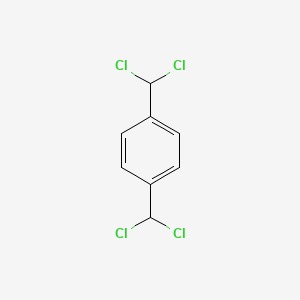
1,4-Bis(dichloromethyl)benzene
Cat. No. B1346832
Key on ui cas rn:
7398-82-5
M. Wt: 243.9 g/mol
InChI Key: VOWDXSFJQOEFSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06992231B2
Procedure details


JP79125629 (1979) discloses a method for preparing α,α,α′,α′-tetrachloro-p-xylene by reacting 4-methyl benzaldehyde with PCl5, forming an intermediate product 4-methyl, 1-(dichloromethyl)benzene, and conducting a photochlorination reaction. This prior art method has the following reaction formula: The abovementioned reaction is a two-step reaction. Even though the first step reaction has a yield of 96.5%, the second step reaction has a very low yield. The product mixture is very difficult to be purified.



Yield
96.5%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][CH:2]([Cl:12])[C:3]1[CH:8]=[CH:7][C:6](C(Cl)Cl)=[CH:5][CH:4]=1.CC1C=CC(C=O)=CC=1.P(Cl)(Cl)(Cl)(Cl)Cl>>[Cl:1][CH:2]([Cl:12])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C1=CC=C(C=C1)C(Cl)Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(C=O)C=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC(C1=CC=CC=C1)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 96.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
